1-{1-[(5-Bromothiophen-2-yl)sulfonyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione
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Overview
Description
1-{1-[(5-Bromothiophen-2-yl)sulfonyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C15H18BrN3O4S2 and its molecular weight is 448.35. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- The synthesis of related compounds often involves complex chemical reactions aiming to explore their potential in medicinal chemistry. For example, the synthesis of potent lymphocyte function‐associated antigen‐1 inhibitors involved labeling with carbon‐14 and deuterium to support drug metabolism and pharmacokinetics studies, highlighting the importance of synthesis techniques in developing new therapeutic agents (Latli et al., 2011).
- Another research focused on the synthesis of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones, demonstrating the potential antiproliferative activity against human cancer cell lines, thereby indicating the relevance of structural modifications in enhancing biological activities (Chandrappa et al., 2008).
Biological Activities and Potential Applications
- Substituted 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives have been synthesized and evaluated for their selective inhibition of human heart chymase, an enzyme involved in cardiovascular diseases. These studies illustrate the therapeutic potential of such compounds in treating inflammatory diseases and highlight the importance of structural-activity relationship studies (Niwata et al., 1997).
- In another study, new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives were evaluated as potential drug candidates for Alzheimer’s disease. The research demonstrates the ongoing efforts to find new therapeutic options for neurodegenerative diseases, emphasizing the role of chemical synthesis in drug discovery (Rehman et al., 2018).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards. The hazard statements associated with this compound include H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . It’s important to handle this compound with care and take necessary precautions.
Mechanism of Action
Target of Action
The compound contains asulfonyl group attached to a 5-bromothiophen-2-yl moiety , which suggests that it might interact with proteins or enzymes that have affinity for these functional groups.
Mode of Action
Compounds with similar structures have been involved inSuzuki–Miyaura coupling reactions . In these reactions, the compound could act as a nucleophile , participating in transmetalation processes .
Biochemical Pathways
The compound’s involvement in Suzuki–Miyaura coupling reactions suggests that it might affect biochemical pathways related to carbon-carbon bond formation . The downstream effects of these pathways could vary widely, depending on the specific context and the other molecules involved.
Result of Action
Its potential role in suzuki–miyaura coupling reactions suggests that it could contribute to the formation of new carbon-carbon bonds , which could have various effects at the molecular and cellular levels.
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions in which it might participate are known to be influenced by factors such as temperature, pH, and the presence of a palladium catalyst .
Properties
IUPAC Name |
1-[1-(5-bromothiophen-2-yl)sulfonylpiperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O4S2/c16-12-3-4-14(24-12)25(22,23)17-7-5-10(6-8-17)18-9-13(20)19(15(18)21)11-1-2-11/h3-4,10-11H,1-2,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKYLUCLUAZAPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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